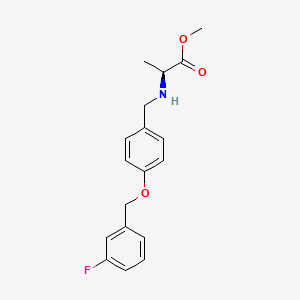
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate is a chemical compound with the molecular formula C18H20FNO3 and a molecular weight of 317.355 g/mol . This compound is a derivative of safinamide, which is known for its applications in medicinal chemistry, particularly in the treatment of neurological disorders.
Méthodes De Préparation
The synthesis of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves several steps, including the use of Suzuki–Miyaura coupling reactions . This reaction is widely used in organic chemistry for the formation of carbon-carbon bonds. The process typically involves the reaction of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for the synthesis of complex molecules.
Analyse Des Réactions Chimiques
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It is studied for its potential effects on biological systems, particularly in the context of enzyme inhibition.
Medicine: As a derivative of safinamide, it is investigated for its potential therapeutic effects in neurological disorders.
Industry: It is used in the production of various chemical products and materials.
Mécanisme D'action
The mechanism of action of 3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate involves the inhibition of specific enzymes and molecular pathways. For example, it may inhibit enzymes involved in the mitochondrial respiration chain, similar to other compounds that inhibit succinate dehydrogenase . This inhibition can lead to various biological effects, including the modulation of neurotransmitter levels and the reduction of oxidative stress.
Comparaison Avec Des Composés Similaires
3-Desfluoro,-4-Fluoro-Safinamide Carboxylic Acid Methyl Ester Mesylate can be compared with other similar compounds, such as:
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: This compound is used as an intermediate in the synthesis of fungicides and acts by inhibiting succinate dehydrogenase.
Safinamide: The parent compound of this compound, known for its use in the treatment of Parkinson’s disease.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct biological and chemical properties.
Propriétés
Formule moléculaire |
C18H20FNO3 |
|---|---|
Poids moléculaire |
317.4 g/mol |
Nom IUPAC |
methyl (2S)-2-[[4-[(3-fluorophenyl)methoxy]phenyl]methylamino]propanoate |
InChI |
InChI=1S/C18H20FNO3/c1-13(18(21)22-2)20-11-14-6-8-17(9-7-14)23-12-15-4-3-5-16(19)10-15/h3-10,13,20H,11-12H2,1-2H3/t13-/m0/s1 |
Clé InChI |
IDDCSZKZWMTOPB-ZDUSSCGKSA-N |
SMILES isomérique |
C[C@@H](C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
SMILES canonique |
CC(C(=O)OC)NCC1=CC=C(C=C1)OCC2=CC(=CC=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















